molecular formula C8H6ClF3Zn B6333745 4-Trifluoromethylbenzylzinc chloride CAS No. 738580-34-2

4-Trifluoromethylbenzylzinc chloride

Cat. No.: B6333745
CAS No.: 738580-34-2
M. Wt: 260.0 g/mol
InChI Key: ZZGLYJFBLGXGPU-UHFFFAOYSA-M
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Description

4-Trifluoromethylbenzylzinc chloride is an organozinc compound with the molecular formula C₈H₆ClF₃Zn. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its high reactivity and selectivity, making it a valuable tool in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Trifluoromethylbenzylzinc chloride can be synthesized through the reaction of 4-trifluoromethylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst to facilitate the formation of the organozinc compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include additional steps such as purification and stabilization to meet commercial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoromethylbenzylzinc chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from reactions involving this compound are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-trifluoromethylbenzylzinc chloride involves the transfer of the trifluoromethylbenzyl group to a target molecule. This process is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. Its trifluoromethyl group imparts distinct electronic properties, making it particularly useful in the synthesis of complex molecules with specific functional groups .

Properties

IUPAC Name

chlorozinc(1+);1-methanidyl-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3.ClH.Zn/c1-6-2-4-7(5-3-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGLYJFBLGXGPU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=C(C=C1)C(F)(F)F.Cl[Zn+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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